2-(4-chloro-3-methylphenoxy)-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)acetamide
Description
Properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3/c1-15-13-17(3-4-18(15)22)29-14-20(27)24-9-2-12-26-21(28)6-5-19(25-26)16-7-10-23-11-8-16/h3-8,10-11,13H,2,9,12,14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AROPBFIKCISYAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chloro-3-methylphenoxy)-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)acetamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant studies that highlight its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting with the formation of a pyridazine core, followed by the introduction of substituents such as the chloro and methyl groups. The final product is characterized using techniques like NMR and mass spectrometry to confirm its structure and purity.
Antitumor Activity
Recent studies have indicated that derivatives of pyridazine compounds exhibit significant antitumor activity. For instance, compounds similar to the target molecule have been shown to inhibit dihydrofolate reductase and tyrosine kinases, which are crucial in cancer cell proliferation .
Anti-inflammatory Effects
The target compound also demonstrates anti-inflammatory properties. Research has shown that related compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. In particular, some derivatives have been reported to exhibit IC50 values in the low micromolar range against COX-II, suggesting potent anti-inflammatory effects .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Compounds with similar configurations have been noted for their antibacterial effects against various strains of bacteria. For instance, studies on related pyridazine derivatives have shown effective inhibition of bacterial growth, indicating that the target compound may also possess similar properties .
Case Studies
- Antitumor Study : A study conducted on a series of pyridazine derivatives revealed that one compound exhibited an IC50 value of 0.15 μM against breast cancer cell lines, demonstrating significant potential for further development as an anticancer agent.
- Inflammation Model : In an experimental model of inflammation, a related compound was tested for its ability to reduce paw edema in rats. The results showed a reduction in edema by over 60% compared to control groups, highlighting the anti-inflammatory potential of these compounds.
- Antimicrobial Testing : A comprehensive screening of various pyridazine derivatives against Staphylococcus aureus demonstrated that several compounds inhibited bacterial growth at concentrations as low as 10 µg/mL, indicating promising antimicrobial activity.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
